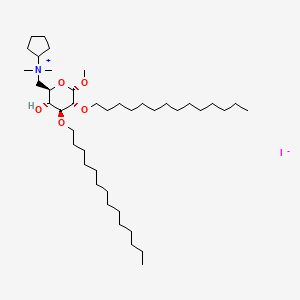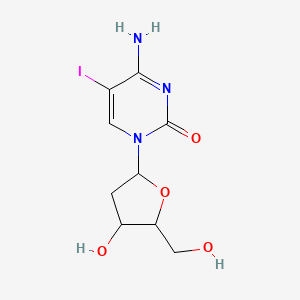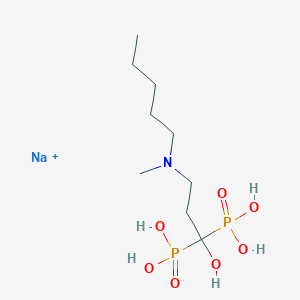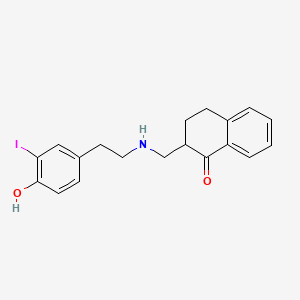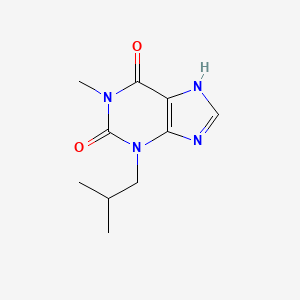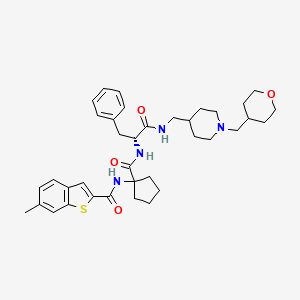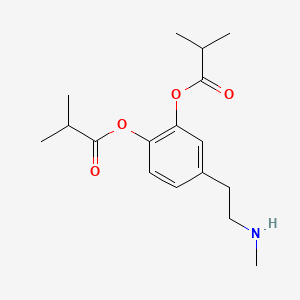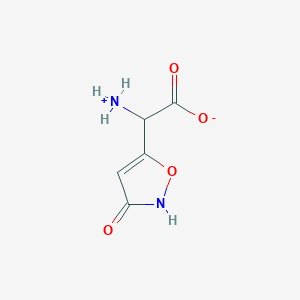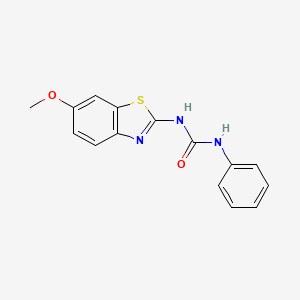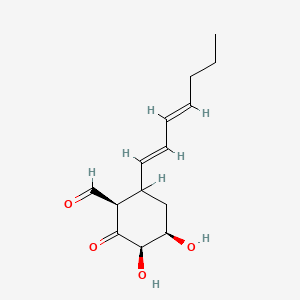
Lachesine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Lachesine involves several steps, typically starting with the appropriate precursors and reagents. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of this compound through a series of condensation and cyclization reactions.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Lachesine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups such as the chlorine atom can be replaced with other groups using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Lachesine has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the function of muscarinic receptors and their role in various physiological processes.
Medicine: this compound has potential therapeutic applications due to its agonistic activity on muscarinic receptors, which are involved in numerous physiological functions such as heart rate regulation and smooth muscle contraction.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mécanisme D'action
Lachesine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, depending on the specific subtype of muscarinic receptor involved. The molecular targets and pathways involved in this compound’s mechanism of action include the activation of phospholipase C, the release of intracellular calcium, and the modulation of cyclic adenosine monophosphate (cAMP) levels .
Comparaison Avec Des Composés Similaires
Lachesine can be compared with other muscarinic receptor agonists, such as:
Pilocarpine: Pilocarpine is another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth. Unlike this compound, Pilocarpine is a natural alkaloid derived from plants.
Bethanechol: Bethanechol is a synthetic muscarinic receptor agonist used to treat urinary retention. It has a different chemical structure compared to this compound but shares similar pharmacological effects.
Carbachol: Carbachol is a synthetic compound that acts as both a muscarinic and nicotinic receptor agonist. It is used in ophthalmology to induce miosis during surgery.
Its ability to selectively activate muscarinic receptors makes it a valuable tool for research and therapeutic purposes .
Propriétés
Numéro CAS |
15209-00-4 |
|---|---|
Formule moléculaire |
C20H26NO3+ |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
ethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium |
InChI |
InChI=1S/C20H26NO3/c1-4-21(2,3)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,4,15-16H2,1-3H3/q+1 |
Clé InChI |
XRJIGJFEKPXBTD-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Apparence |
Solid powder |
melting_point |
213.0 °C |
Key on ui other cas no. |
15209-00-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
1164-38-1 (chloride) 55019-65-3 (bromide) 1164-38-1 (chloride salt/solvate) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
lachesin lachesine lachesine bromide lachesine chloride lachesine iodide N-ethyl-N,N-dimethyl-2-(benziloyloxy)ethylammonium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid](/img/structure/B1674137.png)
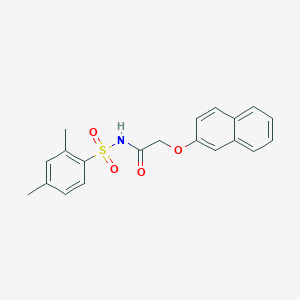
![[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid](/img/structure/B1674140.png)
